molecular formula C29H37FN6O4S B11931364 N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide

N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide

Cat. No.: B11931364
M. Wt: 584.7 g/mol
InChI Key: ODQVPYNCHSLNGV-UHFFFAOYSA-N
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Description

N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide is a complex organic compound known for its role as a highly selective inhibitor of PI3K delta (phosphoinositide 3-kinase delta). This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various inflammatory and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide involves multiple steps, typically starting with the preparation of key intermediates through various organic reactions. One common approach includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This often includes scaling up the Suzuki-Miyaura coupling reaction and other steps under controlled conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by selectively inhibiting PI3K delta, a key enzyme involved in the PI3K/AKT signaling pathway. This pathway plays a crucial role in regulating cell growth, survival, and immune responses. By inhibiting PI3K delta, the compound can modulate immune cell activity and reduce inflammation, making it a promising candidate for treating autoimmune and inflammatory diseases .

Properties

Molecular Formula

C29H37FN6O4S

Molecular Weight

584.7 g/mol

IUPAC Name

N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide

InChI

InChI=1S/C29H37FN6O4S/c1-21(2)35-10-8-34(9-11-35)20-22-4-5-25(26(30)16-22)27-17-23(6-7-31-27)33-41(37,38)28-18-24(19-32-29(28)39-3)36-12-14-40-15-13-36/h4-7,16-19,21H,8-15,20H2,1-3H3,(H,31,33)

InChI Key

ODQVPYNCHSLNGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)C3=NC=CC(=C3)NS(=O)(=O)C4=C(N=CC(=C4)N5CCOCC5)OC)F

Origin of Product

United States

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